molecular formula C18H22N2O5S B5004200 N~2~-benzyl-N~1~-(2-hydroxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~2~-benzyl-N~1~-(2-hydroxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No. B5004200
M. Wt: 378.4 g/mol
InChI Key: QUYIPKRKXNSTGH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D structure of the molecule.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, the benzyl group could undergo electrophilic aromatic substitution, and the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide and sulfonyl groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. It could also involve the development of new synthetic routes or the exploration of its reactivity .

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-25-16-7-9-17(10-8-16)26(23,24)20(14-18(22)19-11-12-21)13-15-5-3-2-4-6-15/h2-10,21H,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYIPKRKXNSTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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